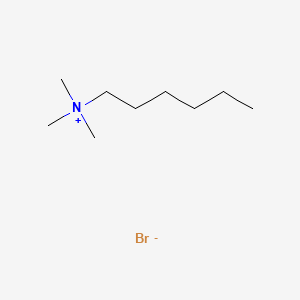
5-(3-hydroxyphenyl)pentanoic Acid
Overview
Description
5-(3-hydroxyphenyl)pentanoic Acid, also known as 3-Hydroxyphenyl-valeric acid , is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 .
Molecular Structure Analysis
The InChI code for 5-(3-hydroxyphenyl)pentanoic Acid is1S/C11H14O3/c12-10-6-3-5-9 (8-10)4-1-2-7-11 (13)14/h3,5-6,8,12H,1-2,4,7H2, (H,13,14) . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
5-(3-hydroxyphenyl)pentanoic Acid is a powder at room temperature . It has a melting point of 115-117°C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 393.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Biopolymer Synthesis
5-(3-hydroxyphenyl)pentanoic Acid is a precursor in the synthesis of biopolymers . It can be used to create new classes of biopolymers, including epoxy and phenolic resins and polycarbonates . These materials are valuable for their biodegradability and potential to replace petroleum-based plastics.
Catalysis
5-(3-hydroxyphenyl)pentanoic Acid may serve as a catalyst or a component in catalytic systems due to its phenolic structure. It could be involved in reactions such as the condensation of phenol with levulinic acid , which is a key step in producing valuable bio-products .
Advanced Polymer Materials
Research into the use of 5-(3-hydroxyphenyl)pentanoic Acid in the synthesis of copoly(ether sulfone)s shows promise for developing advanced polymer materials with varied molar ratios of diphenolic acid units . These materials have potential applications in high-tech fields such as aerospace and electronics.
Safety And Hazards
5-(3-hydroxyphenyl)pentanoic Acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include using the compound only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
5-(3-hydroxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLIEOOXQFWANJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009422 | |
| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxyphenyl)pentanoic Acid | |
CAS RN |
31129-95-0 | |
| Record name | 3-Hydroxybenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31129-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Hydroxyphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the discovery of 5-(3-hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid in Athyrium yokoscense?
A1: The isolation of these compounds from Athyrium yokoscense roots provides evidence for a specific biosynthetic pathway in this plant. Researchers suggest that these compounds are formed through a direct meta-hydroxylation of benzoic acid. [] This finding contributes to our understanding of plant secondary metabolism and potential pathways for producing similar compounds.
Q2: Do 5-(3-hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid exhibit any interesting biological activities?
A2: Research indicates that both 5-(3-hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid demonstrate ion-transport activity. Specifically, they can transport alkaline and alkaline earth metal ions, as well as heavy divalent metal ions. [] This finding suggests potential applications for these compounds in areas such as bioremediation or as tools for studying ion transport mechanisms in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3R,4R,6E,7R,8S,10R,11R,13Z,14R)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1246660.png)



![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(1R)-1,6,7-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1246666.png)




![3-Aminopropyl-[hydroxy(phenyl)methyl]phosphinic acid](/img/structure/B1246676.png)

![2-[(2R,4aS,7R,8S)-7,8-dihydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B1246678.png)